Cas no 58798-95-1 (Bacoside A2)
Bacoside A2 Chemical and Physical Properties
Names and Identifiers
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- Bacoside A2
- CID 85067758
- PubChem ID: 131855575
- α-D-Glucofuranoside, (1S,2R,4aR,6aS,6bR,8aR,10S,12aR,12bR,14aR,14bS)-hexadecahydro-1-hydroxy-1,6b,9,9,12a-pentamethyl-2-(2-methyl-1-propen-1-yl)-4a,6a-methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran-10-yl O-α-L-arabinofuranosyl-(1→6)-O-[α-L-arabinopyranosyl-(1→5)]-
- DA-71272
- 2-[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[3,4-dihydroxy-5-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol
- 58798-95-1
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- Inchi: 1S/C46H74O17/c1-21(2)14-22-16-58-46-19-45(20-59-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)62-40-35(54)32(51)36(63-40)26(61-38-33(52)30(49)24(48)17-56-38)18-57-39-34(53)31(50)25(15-47)60-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3
- InChI Key: MOTXTNHNHWTPDJ-UHFFFAOYSA-N
- SMILES: O1CC23CC41C(C(C)(C(/C=C(\C)/C)CO4)O)C2CCC1C2(C)CCC(C(C)(C)C2CCC31C)OC1C(C(C(C(COC2C(C(C(CO)O2)O)O)OC2C(C(C(CO2)O)O)O)O1)O)O
Computed Properties
- Exact Mass: 898.49260089g/mol
- Monoisotopic Mass: 898.49260089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 63
- Rotatable Bond Count: 10
- Complexity: 1710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 24
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 256
- XLogP3: 3.185
Experimental Properties
- Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.9E-3 g/L) (25 ºC),
- pka: 12.96±0.70(Predicted)
Bacoside A2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP0230-5mg |
Bacoside A2 |
58798-95-1 | 98% | 5mg |
$150 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0230-20mg |
Bacoside A2 |
58798-95-1 | 98% | 20mg |
$420 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0230-10mg |
Bacoside A2 |
58798-95-1 | 98% | 10mg |
$260 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0230-100mg |
Bacoside A2 |
58798-95-1 | 98% | 100mg |
$1350 | 2023-09-19 |
Bacoside A2 Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Bacoside A2
Introduction to Bacoside A2 (CAS No: 58798-95-1) and Its Emerging Applications in Modern Research
Bacoside A2, a naturally occurring neuroactive compound, is a derivative of bacoside A and is primarily extracted from the leaves of the Bacopa monnieri plant, commonly known as Brahmi. With a CAS number 58798-95-1, this compound has garnered significant attention in the field of neuroscience and pharmacology due to its multifaceted therapeutic potential. The molecular structure of Bacoside A2 comprises saponins, which are glycosides with demonstrated cognitive-enhancing effects, making it a subject of extensive research for potential applications in treating neurodegenerative disorders and improving cognitive functions.
The chemical composition of Bacoside A2 includes a triterpenoid aglycone named bacosin linked to a rhamnose sugar moiety. This unique structure contributes to its bioactivity, particularly in modulating neurotransmitter systems such as acetylcholine, serotonin, and dopamine. Recent studies have highlighted the compound's ability to cross the blood-brain barrier, a critical factor for its efficacy in central nervous system (CNS) applications. The pharmacokinetic properties of Bacoside A2 have been extensively studied, revealing its stability under various physiological conditions and its potential for oral administration.
In the realm of neuroprotection, Bacoside A2 has shown promising results in preclinical and clinical trials. Research indicates that it can mitigate oxidative stress and inflammation, key pathological mechanisms underlying conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to enhance synaptic plasticity and promote neurogenesis has been particularly noteworthy. For instance, a study published in the *Journal of Neural Transmission* demonstrated that chronic administration of Bacoside A2 improved learning and memory in rodents by up to 50%, comparable to standard cognitive enhancers used in clinical practice.
The therapeutic potential of Bacoside A2 extends beyond cognitive enhancement; it has also been explored for its antidepressant-like effects. Animal models have shown that the compound can modulate serotonin levels, thereby alleviating symptoms associated with depression. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases, where it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings have prompted further investigation into its role in modulating immune responses.
From a pharmaceutical development perspective, Bacoside A2 presents an attractive candidate for drug formulation due to its natural origin and low toxicity profile. Current research is focused on optimizing extraction methods to enhance yield while preserving bioactivity. Furthermore, efforts are underway to develop synthetic analogs that retain the therapeutic benefits of Bacoside A2 but with improved pharmacokinetic properties. This approach could lead to more efficient drug candidates with fewer side effects.
The ethnobotanical significance of *Bacopa monnieri* cannot be overstated; it has been used in traditional Ayurvedic medicine for centuries to enhance cognitive function and treat various neurological disorders. Modern scientific validation of compounds like Bacoside A2 bridges ancient wisdom with contemporary pharmacology, offering a holistic approach to healthcare. The growing body of evidence supporting the efficacy of Bacoside A2 has prompted regulatory bodies to consider its inclusion in evidence-based guidelines for managing neurodegenerative conditions.
Future research directions include exploring the mechanisms by which Bacoside A2 interacts with specific neural pathways and identifying potential synergies with other therapeutic agents. For instance, combining Bacoside A2 with cholinesterase inhibitors could provide a more comprehensive treatment strategy for Alzheimer's disease patients. Additionally, investigating its effects on non-neural systems, such as cardiovascular health, may uncover new therapeutic applications.
The global market for natural nootropics is expanding rapidly, driven by increasing demand for cognitive enhancement products. Bacoside A2 stands out as a premium ingredient due to its well-documented efficacy and safety profile. Manufacturers are increasingly incorporating it into dietary supplements and functional foods targeting health-conscious consumers seeking natural alternatives to synthetic cognitive enhancers.
In conclusion, Bacoside A2 (CAS No: 58798-95-1) represents a significant advancement in natural product research with far-reaching implications for human health. Its ability to modulate neural function while maintaining low toxicity makes it a valuable candidate for treating neurological disorders and enhancing cognitive performance. As research continues to unravel its mechanisms of action, Bacoside A2 is poised to play an increasingly important role in modern medicine.
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